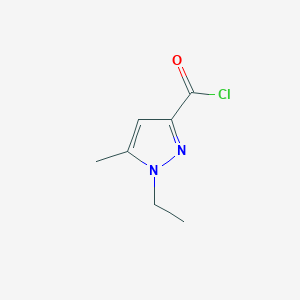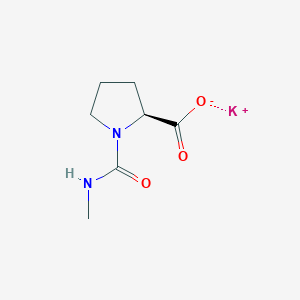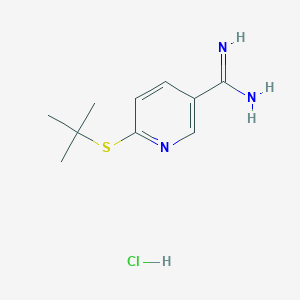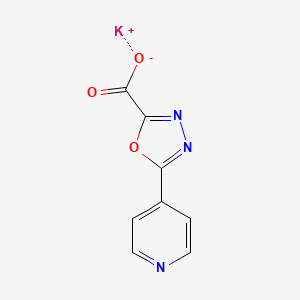
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Descripción general
Descripción
“1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, which has the molecular formula C7H10N2O2 .
Synthesis Analysis
The synthesis of related compounds such as “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” has been documented . The synthesis of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” and its analogues could potentially involve similar strategies .Molecular Structure Analysis
The molecular structure of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” can be represented by the SMILES stringCCN1N=C(C)C=C1C(O)=O . This represents a pyrazole ring with ethyl and methyl substituents, and a carbonyl chloride functional group.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Zhang et al. (2009) synthesized a compound, C26H25Cl3N6O4, through the reaction of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, revealing the importance of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in creating new molecular structures (Zhang, Zhang, & Guo, 2009).
Crystal Structure Analysis : A study by Zhang, Zhang, and Liu (2007) focused on the crystal structure of a compound prepared similarly, highlighting the molecular conformation and intermolecular interactions, which are crucial for understanding the properties of compounds derived from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (Zhang, Zhang, & Liu, 2007).
Antifungal and Antiviral Activities : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives using a key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. These compounds showed promising antifungal and anti-TMV (tobacco mosaic virus) activities, indicating the potential of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in developing bioactive molecules (Wu et al., 2012).
Complex Molecule Formation : The work by Grotjahn et al. (2002) presents the synthesis of pyrazoles with various substituents, showcasing the versatility of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in forming complex molecules with potential applications in ligand formation and catalysis (Grotjahn et al., 2002).
Coordination Polymers : Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. This study demonstrates the role of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in the formation of coordination polymers, which have applications in materials science (Cheng et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFDQLCVMGDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)


![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)


![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)




![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)